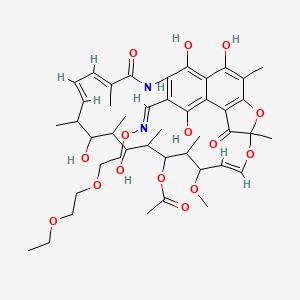
1,4,7-Trimethyl-1,10-phenanthrolinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7-Trimethyl-1,10-phenanthrolinium chloride is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its applications in coordination chemistry, where it forms strong complexes with metal ions. The presence of methyl groups at positions 1, 4, and 7 enhances its chemical properties, making it a valuable reagent in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
1,4,7-Trimethyl-1,10-phenanthrolinium chloride can be synthesized through a series of chemical reactions starting from 1,10-phenanthroline. The methylation of 1,10-phenanthroline is typically achieved using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation. The resulting trimethylated product is then converted to its chloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to meet the required specifications.
化学反应分析
Types of Reactions
1,4,7-Trimethyl-1,10-phenanthrolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline compounds.
科学研究应用
1,4,7-Trimethyl-1,10-phenanthrolinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: Employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with metal ions.
Industry: Utilized in the development of sensors and analytical devices for detecting metal ions in environmental and industrial samples.
作用机制
The mechanism of action of 1,4,7-Trimethyl-1,10-phenanthrolinium chloride involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteins by removing essential metal ions from their active sites. The compound primarily targets zinc metalloproteases, leading to the formation of inactive enzyme complexes .
相似化合物的比较
1,4,7-Trimethyl-1,10-phenanthrolinium chloride is compared with other similar compounds such as:
1,10-Phenanthroline: The parent compound, which lacks the methyl groups, making it less hydrophobic and less sterically hindered.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic and steric characteristics.
Neocuproine: A derivative of 1,10-phenanthroline with methyl groups at positions 2 and 9, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific methylation pattern, which enhances its chemical stability and reactivity compared to its analogs .
属性
CAS 编号 |
51620-99-6 |
|---|---|
分子式 |
C15H15ClN2 |
分子量 |
258.74 g/mol |
IUPAC 名称 |
1,4,7-trimethyl-1,10-phenanthrolin-1-ium;chloride |
InChI |
InChI=1S/C15H15N2.ClH/c1-10-6-8-16-14-12(10)4-5-13-11(2)7-9-17(3)15(13)14;/h4-9H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
MOLWLGUNGKOXGL-UHFFFAOYSA-M |
规范 SMILES |
CC1=C2C=CC3=C(C=C[N+](=C3C2=NC=C1)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


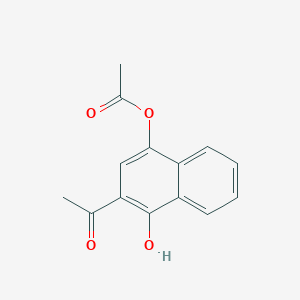

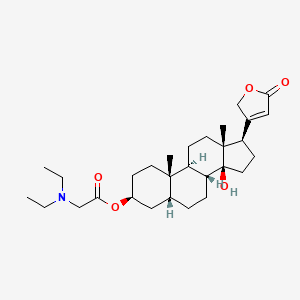

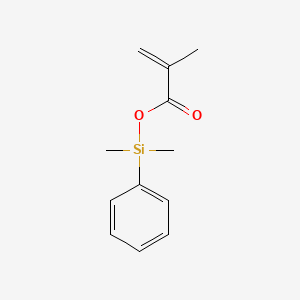
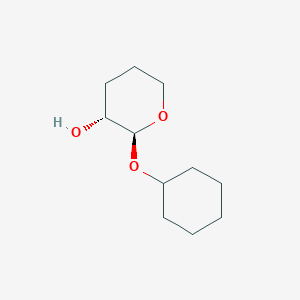
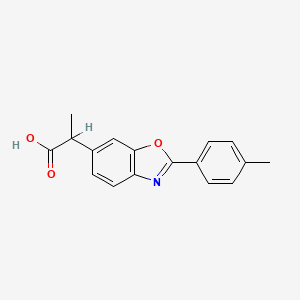
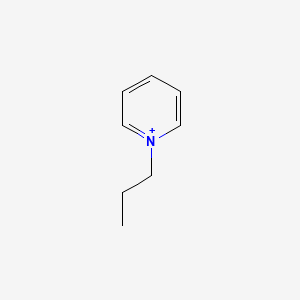
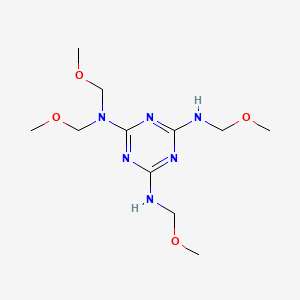
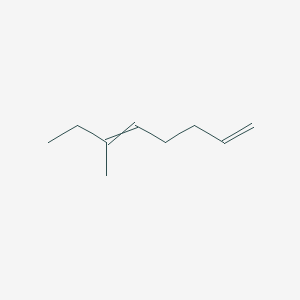
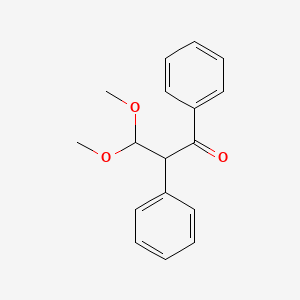
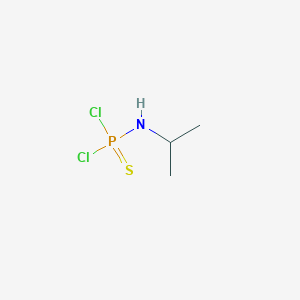
-](/img/structure/B14657079.png)
